Methyl 4-amino-3-methylbutanoate
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Overview
Description
Methyl 4-amino-3-methylbutanoate is an organic compound with the molecular formula C6H13NO2 It is an ester derivative of 4-amino-3-methylbutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-amino-3-methylbutanoic acid and methanol.
Oxidation: Nitro or imino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-methylbutanoate has several applications in scientific research:
Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biochemical Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-methylbutanoate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing the corresponding acid and alcohol, which can then participate in further metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: An ester with a similar structure but lacks the amino group.
Ethyl 4-amino-3-methylbutanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
4-amino-3-methylbutanoic acid: The parent acid of methyl 4-amino-3-methylbutanoate.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and biochemical research .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl 4-amino-3-methylbutanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7)3-6(8)9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
XMTSNVMIKXQAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)CN |
Origin of Product |
United States |
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